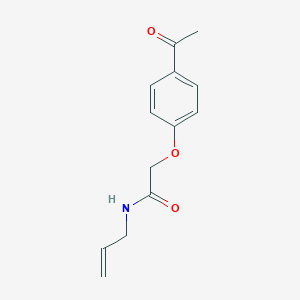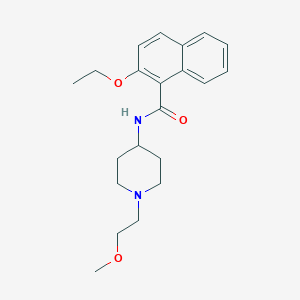![molecular formula C18H18ClNO4 B2409832 2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 475237-20-8](/img/structure/B2409832.png)
2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). This compound has been extensively studied due to its potential applications in the field of scientific research. The purpose of
Scientific Research Applications
Isolation and Structural Analysis
- Novel compounds similar to the chemical have been isolated from natural sources like Turkish lichens. These compounds are structurally characterized using advanced spectroscopic techniques (Kirmizigul et al., 2003).
Synthesis and Chemical Behavior
- Research on derivatives of similar compounds has explored their synthesis and reactivity. These studies offer insights into the chemical behavior of such compounds and their potential as building blocks for creating diverse nitrogen heterocyclic compounds (Farouk et al., 2021).
Herbicidal Applications
- Some studies have investigated the use of structurally similar compounds as herbicides. For example, research on the herbicidal activity of geometrical isomers of related compounds has shown effectiveness against broadleaf weeds (Hayashi & Kouji, 1990).
Crystal Structure and Synthesis
- The crystal structure and synthesis of a depside derivative of the compound have been explored, offering valuable information on its physical and chemical properties (Lv et al., 2009).
α-Oxidation Studies
- There's research on the α-oxidation of aromatic ketones, which are structurally similar, providing insight into potential synthetic pathways and chemical transformations (Chen et al., 2016).
Metabolic Pathways
- Comparative studies of the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes have been conducted, which could provide insights into the metabolism of related chemical structures (Coleman et al., 2000).
Inhibitory Efficiencies and Corrosion Inhibition
- Theoretical studies on the inhibition efficiencies of quinoxalines as corrosion inhibitors for metals, involving similar compounds, have been conducted, suggesting applications in materials science (Zarrouk et al., 2014).
properties
IUPAC Name |
[2-(3-chloro-2-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-12-15(19)7-4-8-16(12)20-17(21)11-24-18(22)10-13-5-3-6-14(9-13)23-2/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWFGDKHOVJLNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC(=O)CC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


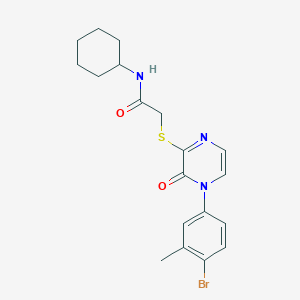
![8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409753.png)
![3-(2-Chlorophenyl)-4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B2409754.png)
![(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/no-structure.png)

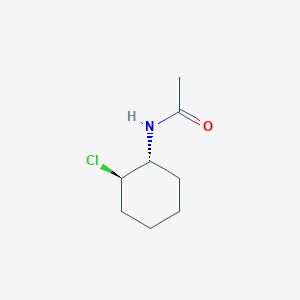

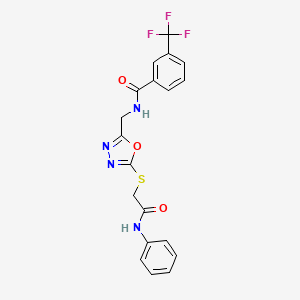
![Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate](/img/structure/B2409765.png)
![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2409767.png)
